
2-(Naphthalen-1-ylmethyl)succinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(Naphthalen-1-ylmethyl)succinic acid” is a chemical compound with the molecular formula C15H14O4 . It is a white to yellow solid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C15H14O4/c16-14(17)9-12(15(18)19)8-11-6-3-5-10-4-1-2-7-13(10)11/h1-7,12H,8-9H2,(H,16,17)(H,18,19) . This indicates that the molecule consists of a succinic acid group attached to a naphthalene ring via a methylene bridge.Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid . It has a molecular weight of 258.27 .Applications De Recherche Scientifique
Anaerobic Degradation of Hydrocarbons
Anaerobic degradation of hydrocarbons, such as 2-methylnaphthalene, has been demonstrated in sulfate-reducing cultures, leading to the production of naphthylmethyl-succinic acid derivatives. This indicates a potential application of 2-(naphthalen-1-ylmethyl)succinic acid in environmental bioremediation, specifically in the anaerobic degradation processes of polycyclic aromatic hydrocarbons (PAHs) under sulfate-reducing conditions (Annweiler et al., 2000).
Fluorescent Probes for Bioimaging
A novel fluorescent probe for β-amyloids, essential for Alzheimer’s disease diagnosis, was synthesized using a compound structurally related to this compound. This application highlights its role in the development of diagnostic tools for neurodegenerative diseases, demonstrating the potential of naphthylmethyl-succinic acid derivatives in medical imaging and diagnostics (Fa et al., 2015).
Aromatic Polyesters from Biosuccinic Acid
This compound and its derivatives have been utilized in synthesizing aromatic polyesters, showcasing the compound's utility in creating biobased polymers. These polymers have wide-ranging applications, from biodegradable plastics to industrial materials, emphasizing the role of such compounds in advancing sustainable material science (Short et al., 2018).
Anticancer Activity
Derivatives of this compound have been synthesized and evaluated for their anticancer activity, indicating potential therapeutic applications. These compounds have shown promising results against various cancer cell lines, suggesting the importance of naphthylmethyl-succinic acid derivatives in the development of new anticancer agents (Salahuddin et al., 2014).
Regioselective Diboration of Alkynes
The compound has been involved in the synthesis of differentially protected diborons for the regioselective diboration of alkynes, showcasing its role in synthetic chemistry. This application is critical for developing advanced materials and chemicals, underlining the versatility of this compound in facilitating complex chemical reactions (Iwadate & Suginome, 2010).
Mécanisme D'action
Mode of Action
Succinic acid, a related compound, is known to play a crucial role in the krebs cycle, serving as an electron donor in the production of fumaric acid and fadh2 .
Biochemical Pathways
Succinic acid is a key intermediate in the Krebs cycle, a central metabolic pathway involved in energy production .
Pharmacokinetics
The pharmacokinetic properties of 2-(Naphthalen-1-ylmethyl)succinic acid, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown
Result of Action
Succinic acid has been shown to have protective effects against liver injury, regulating immune balance, inhibiting pro-inflammatory factors, and promoting anti-apoptotic proteins in the liver .
Propriétés
IUPAC Name |
2-(naphthalen-1-ylmethyl)butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c16-14(17)9-12(15(18)19)8-11-6-3-5-10-4-1-2-7-13(10)11/h1-7,12H,8-9H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQHIBLUEJOQEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3-methoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2843499.png)
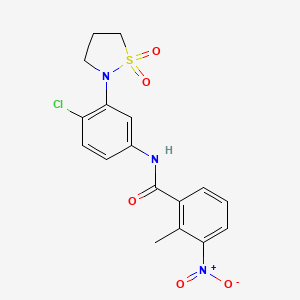
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2843503.png)
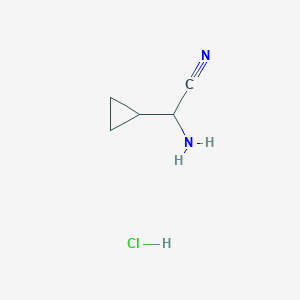


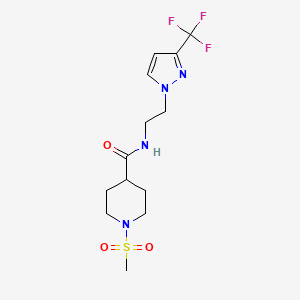
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-(4-methoxyphenyl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2843510.png)
![(Z)-ethyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2843511.png)
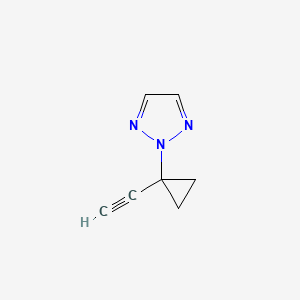
![7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2843514.png)
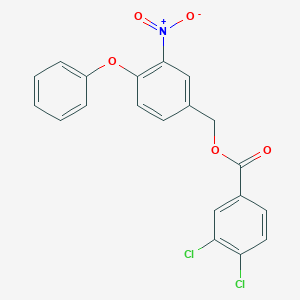
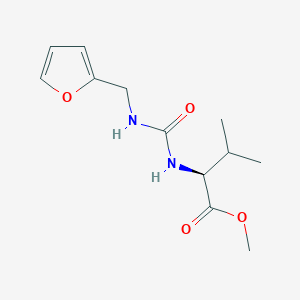
![(Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2843519.png)